Product packaging for Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-(Cat. No.:CAS No. 86630-59-3)

Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-

Cat. No.: B3026496
CAS No.: 86630-59-3
M. Wt: 286.4 g/mol
InChI Key: ZCCBLVOOWREKMV-UHFFFAOYSA-N
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Description

General Overview of Alkyl Ethoxy Glycidyl (B131873) Ethers as a Class of Compounds

Alkyl ethoxy glycidyl ethers are a versatile class of organic compounds characterized by a long alkyl chain, one or more ethoxy (-OCH2CH2-) units, and a terminal glycidyl ether. The general structure imparts a combination of hydrophobic (from the alkyl chain) and hydrophilic (from the ethoxy groups and the ether linkages) properties. This amphiphilic nature is a key determinant of their utility in various chemical applications.

These compounds are typically synthesized via the Williamson ether synthesis, where a long-chain alcohol is reacted with epichlorohydrin (B41342) in the presence of a base and often a phase-transfer catalyst. d-nb.info The length of the alkyl chain and the number of ethoxy units can be varied to precisely tune the hydrophilic-lipophilic balance (HLB) of the molecule.

Long-chain alkyl glycidyl ethers are recognized as highly hydrophobic monomers. researchgate.net Their primary application is in polymerization reactions, particularly anionic ring-opening polymerization (AROP), to produce apolar aliphatic polyethers. researchgate.net When copolymerized with hydrophilic monomers like ethylene (B1197577) oxide, they form amphiphilic block copolymers. d-nb.info These copolymers are of significant interest for applications such as surfactants, in the formation of supramolecular hydrogels, and as viscosity enhancers in aqueous solutions. researchgate.net

The incorporation of the dodecyl group, a twelve-carbon chain, in Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- suggests a significant hydrophobic character. The ethoxy group provides some degree of flexibility and hydrophilicity. These structural features make such compounds valuable as reactive diluents in epoxy resin formulations, where they can reduce viscosity while still participating in the curing reaction via the epoxy group. This improves the workability of the resin and can enhance properties like flexibility and adhesion to nonpolar surfaces.

Table 1: Physicochemical Properties of Representative Alkyl Glycidyl Ethers

PropertyDodecyl Glycidyl EtherC12-C14 Alkyl Glycidyl EtherEthyl Glycidyl Ether
Molecular Formula C15H30O2 ontosight.aiC48H96O6 (mixture) wikipedia.orgC5H10O2 nih.gov
Molecular Weight 242.4 g/mol ontosight.ai~769.3 g/mol wikipedia.org102.13 g/mol nih.gov
Appearance Colorless liquid ontosight.aiColorless liquid Colorless liquid nih.gov
Density 0.92 g/cm³ ontosight.ai0.89 g/mL at 25°C Not specified
Water Solubility Insoluble nih.govNot specifiedNot specified
Primary Use Reactive diluent, monomer ontosight.aiReactive diluent for epoxy resins wikipedia.orgNot specified

This table presents data for structurally related compounds to provide context for the properties of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-.

Significance of the Oxirane Functional Group in Organic Chemistry

The oxirane, or epoxide, is a three-membered cyclic ether. This ring is highly strained, which makes epoxides significantly more reactive than other ethers. This reactivity is the cornerstone of their importance in organic synthesis, where they serve as versatile intermediates for the creation of more complex molecules.

The primary reaction of the oxirane ring is nucleophilic ring-opening. This can occur under both basic and acidic conditions, leading to the formation of a variety of functional groups. The attack of a nucleophile on one of the carbon atoms of the epoxide ring relieves the ring strain and results in a 1,2-difunctionalized product.

Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom of the epoxide. Common nucleophiles include alkoxides, phenoxides, amines, and thiols.

In the case of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-, a nucleophile (Nu⁻) would attack one of the carbons of the oxirane ring:

R-O-CH2-CH(O)CH2 + Nu⁻ → R-O-CH2-CH(OH)-CH2-Nu

This reaction is fundamental to the use of glycidyl ethers in curing epoxy resins, where the nucleophiles are typically amines or anhydrides.

The high reactivity of the oxirane group allows for its use in a wide array of applications, including:

Polymer Chemistry: The ring-opening polymerization of epoxides leads to the formation of polyethers, such as polyethylene (B3416737) glycol and polypropylene (B1209903) glycol. Epoxy resins, a major class of thermosetting polymers, are formed by the reaction of compounds containing multiple epoxide groups with curing agents.

Chemical Intermediates: The ability to introduce two functional groups in a stereospecific manner makes epoxides valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and other complex organic molecules. sacheminc.com

Modification of Biopolymers: Glycidyl ethers can be used to modify natural polymers like starch and cellulose (B213188) to alter their physical properties, for instance, to be used as rheology modifiers in personal care products. sacheminc.com

Historical Context of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- Research and Development

Specific research and development history for Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- is not readily documented. However, its history is intrinsically linked to the broader development of epoxy chemistry.

The synthesis of epoxides was first reported in the late 19th century. A significant early discovery was the Prilezhaev reaction, which involves the epoxidation of alkenes using peroxy acids.

The commercial potential of epoxy compounds was not realized until the 1930s. In Switzerland, Dr. Pierre Castan developed a low-melting amber-colored solid by reacting bisphenol A with epichlorohydrin. This is now known as a diglycidyl ether of bisphenol A (DGEBA), the most common type of epoxy resin. Around the same time in the United States, Dr. Sylvan Greenlee was also developing epoxy resins. These early epoxy resins were initially explored for applications in dental fixtures and adhesives.

The post-World War II era saw a rapid expansion in the applications of epoxy resins in industrial coatings, electrical laminates, and structural adhesives. This expansion drove research into modifying the properties of epoxy resins. One key area of development was the use of reactive diluents to reduce the high viscosity of DGEBA resins.

Alkyl glycidyl ethers, including those with long chains like the dodecyl group, were developed for this purpose. These compounds not only lower the viscosity of the formulation but also become chemically incorporated into the final cured polymer network, which can improve properties such as flexibility and impact resistance. The introduction of ethoxy groups into the structure, as seen in Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-, represents a further refinement, allowing for more precise control over properties like hydrophilicity, flexibility, and compatibility with other components in a formulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O3 B3026496 Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- CAS No. 86630-59-3

Properties

IUPAC Name

2-(2-dodecoxyethoxymethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-15-17-16-20-17/h17H,2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCBLVOOWREKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86630-59-3
Details Compound: Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(2-oxiranylmethoxy)-
Record name Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(2-oxiranylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86630-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00629331, DTXSID901193532
Record name 2-{[2-(Dodecyloxy)ethoxy]methyl}oxirane
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Record name Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(2-oxiranylmethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120439-35-2, 86630-59-3
Record name 2-{[2-(Dodecyloxy)ethoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(2-oxiranylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Oxirane, 2 Dodecyloxy Ethoxy Methyl

Epoxidation Strategies and Precursors for Oxirane Ring Formation

The formation of the three-membered oxirane ring is a critical step in the synthesis. This is typically achieved by the oxidation of a carbon-carbon double bond in a suitable precursor, such as an allyl ether of 2-(dodecyloxy)ethanol. The choice of epoxidation method influences the reaction's stereochemical outcome and substrate scope.

Peroxyacid-Mediated Epoxidation of Unsaturated Precursors

One of the most common and direct methods for converting an alkene to an epoxide is through reaction with a peroxyacid (RCO₃H). ic.ac.uklibretexts.org This reaction, often called the Prilezhaev reaction, involves an electrophilic transfer of an oxygen atom from the peroxyacid to the nucleophilic double bond of the precursor. libretexts.org The mechanism is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step. libretexts.org

This concerted mechanism ensures a syn-addition of the oxygen atom, meaning both C-O bonds form on the same face of the double bond. ic.ac.uk Consequently, the stereochemistry of the starting alkene is retained in the epoxide product; a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide. libretexts.org Because the peroxyacid acts as an electrophile, the reaction is most efficient with electron-rich alkenes. ic.ac.uk

Table 1: Key Features of Peroxyacid-Mediated Epoxidation

Feature Description
Reagents meta-Chloroperoxybenzoic acid (m-CPBA), Peroxyacetic acid, Peroxyformic acid. libretexts.orgnih.gov
Mechanism Concerted, single-step electrophilic addition. libretexts.org
Stereochemistry Syn-addition, stereospecific (retention of alkene geometry). ic.ac.uk
Substrate Typically electron-rich alkenes. ic.ac.uk

| Solvent | Nonaqueous solvents like chloroform, ether, or dioxane are used to prevent hydrolysis of the epoxide to a diol. libretexts.org |

For the synthesis of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-, this would involve the oxidation of a precursor like allyl 2-(dodecyloxy)ethyl ether using a reagent such as m-CPBA.

Halohydrin Dehydrohalogenation Routes

An alternative, two-step method for epoxidation proceeds via a halohydrin intermediate. This route involves the initial reaction of the unsaturated precursor with a halogen (e.g., Br₂ or Cl₂) in the presence of water to form a halohydrin. In the second step, treatment with a base promotes an intramolecular SN2 reaction. ic.ac.uk The alkoxide, formed by deprotonation of the hydroxyl group, displaces the adjacent halide, leading to the closure of the oxirane ring. wikipedia.org This intramolecular cyclization is a specific example of the Williamson ether synthesis. wikipedia.org

Table 2: Halohydrin Dehydrohalogenation Process

Step Description Reagents
1. Halohydrin Formation Electrophilic addition of a halogen and water across the double bond. Br₂/H₂O or Cl₂/H₂O

| 2. Dehydrohalogenation | Base-promoted intramolecular SN2 cyclization to form the epoxide. | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH) |

This method offers a reliable pathway to the oxirane ring, particularly in industrial settings where the reagents are cost-effective.

Nucleophilic Epoxidation Approaches for Electron-Deficient Systems

Nucleophilic epoxidation is a complementary strategy primarily used for the epoxidation of electron-deficient double bonds, such as those found in α,β-unsaturated ketones or esters. wikipedia.orgorganicreactions.org In contrast to the electrophilic attack by peroxyacids, this method involves a nucleophilic oxidant, typically a peroxide anion generated from hydrogen peroxide or an alkyl hydroperoxide under basic conditions. chem-station.com

The mechanism begins with a nucleophilic conjugate addition (Michael addition) of the peroxide to the electron-poor alkene. chem-station.com This is followed by an intramolecular SN2 displacement of a leaving group to form the epoxide ring. chem-station.com Because this approach requires an electron-withdrawing group to activate the alkene, it is generally not suitable for the synthesis of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- from an electron-rich allyl ether precursor. organicreactions.orgchem-station.com Olefins that lack these activating functional groups are typically unreactive under these conditions. chem-station.com

Asymmetric Epoxidation Techniques for Stereocontrol

When the target oxirane is chiral, achieving stereocontrol is essential. Asymmetric epoxidation methods utilize chiral catalysts or reagents to produce one enantiomer of the epoxide in excess. wikipedia.org Several powerful techniques have been developed for this purpose.

Sharpless Asymmetric Epoxidation: This is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. It employs a titanium isopropoxide catalyst, a chiral ligand such as diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide (t-BuOOH). wikipedia.org A key advantage is that the stereochemical outcome is predictable based on the chirality of the tartrate ligand used. wikipedia.org

Jacobsen-Katsuki Epoxidation: This method uses a chiral manganese-salen complex as the catalyst and is effective for the epoxidation of cis-disubstituted alkenes. wikipedia.org

Shi Asymmetric Epoxidation: This technique uses a chiral ketone, often derived from fructose, as an organocatalyst with potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. It is particularly effective for various substituted alkenes. wikipedia.org

For the synthesis of an enantiomerically pure form of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-, a synthetic strategy could be designed to incorporate an allylic alcohol intermediate. This would allow for the application of the Sharpless epoxidation to set the desired stereocenter before subsequent etherification steps to complete the side chain.

Etherification Reactions for Dodecyloxy and Ethoxy Moieties

Synthesis of Dodecyl Glycidyl (B131873) Ether Precursors

A common strategy for synthesizing complex ethers like the target molecule is to start with a simpler, commercially relevant building block. Dodecyl glycidyl ether is an important industrial intermediate that can serve as such a precursor. chalmers.se Its synthesis is typically achieved by reacting 1-dodecanol (B7769020) with epichlorohydrin (B41342). google.comgoogleapis.com

The process generally involves two main stages:

Addition Reaction: 1-dodecanol reacts with epichlorohydrin, often catalyzed by a Lewis acid, to open the epoxide ring of epichlorohydrin and form a chlorohydrin ether intermediate. google.comgoogle.com

Dehydrochlorination (Ring Closure): The intermediate is then treated with a strong base, such as sodium hydroxide, to remove HCl and form the new glycidyl ether ring. google.comgoogle.comwikipedia.org

Phase-transfer catalysts are often employed in industrial settings to facilitate the reaction between the aqueous base and the organic substrate. chalmers.segoogleapis.com

Table 3: Typical Conditions for Dodecyl Glycidyl Ether Synthesis

Parameter Condition
Reactants 1-Dodecanol, Epichlorohydrin
Catalyst (Addition) Lewis acids (e.g., SnCl₄, BF₃-etherate). google.comresearchgate.net
Dehydrochlorinating Agent Aqueous sodium hydroxide (NaOH). google.comwikipedia.org
Phase-Transfer Catalyst Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide). chalmers.se

| Temperature | Varies by step, typically ranging from 50-150°C. byjus.comgoogle.com |

Once synthesized, dodecyl glycidyl ether can be further functionalized. For example, ring-opening of the epoxide with ethylene (B1197577) glycol under basic conditions would attach the ethoxy alcohol moiety, forming an intermediate that could then be converted to the final target molecule, Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-. masterorganicchemistry.comlibretexts.org

Introduction of the Ethoxy Linkage

The foundational step in the synthesis of the target oxirane is the creation of the precursor alcohol, 2-(dodecyloxy)ethanol. This is achieved through the ethoxylation of a long-chain fatty alcohol, specifically 1-dodecanol. This reaction involves the ring-opening of ethylene oxide and its addition to the alcohol.

The general reaction is as follows:

CH₃(CH₂)₁₁OH + C₂H₄O → CH₃(CH₂)₁₁OCH₂CH₂OH

Homogeneous basic catalysts such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (B1231860) (NaOCH₃) are commonly used to facilitate this ethylene oxide insertion at relatively low temperatures and pressures. researchgate.net The process begins with the generation of an alkoxide from the alcohol under basic conditions. researchgate.net This alkoxide then acts as a nucleophile, attacking the ethylene oxide ring.

Alternative strategies for creating ether linkages exist, such as the reaction of a long-chain alcohol with allyl bromide followed by epoxidation, but the direct ethoxylation of the alcohol is a more direct route to the required precursor for the title compound. researchgate.net

Table 1: Reactants for the Synthesis of 2-(dodecyloxy)ethanol

Reactant Chemical Formula Role
1-Dodecanol CH₃(CH₂)₁₁OH Starting alcohol
Ethylene Oxide C₂H₄O Ethoxy group source

Catalytic Systems and Reaction Optimization in Synthesis

The second stage of the synthesis is the reaction of the intermediate alcohol, 2-(dodecyloxy)ethanol, with an oxirane precursor, typically epichlorohydrin, to form the final glycidyl ether. acs.org This reaction proceeds via a ring-opening of the epichlorohydrin by the alcohol, followed by a base-induced ring-closing to form the new oxirane ring. researchgate.net

The general reaction is as follows:

CH₃(CH₂)₁₁OCH₂CH₂OH + C₃H₅ClO → CH₃(CH₂)₁₁OCH₂CH₂OCH₂CH(OH)CH₂Cl

CH₃(CH₂)₁₁OCH₂CH₂OCH₂CH(OH)CH₂Cl + NaOH → Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- + NaCl + H₂O

The selection of the catalyst is critical for maximizing the yield and minimizing side reactions. google.com

Homogeneous catalysts are soluble in the reaction medium and are widely used in the synthesis of glycidyl ethers. For the initial ethoxylation of 1-dodecanol, basic catalysts like sodium or potassium hydroxide are standard. researchgate.net

In the subsequent glycidylation step, Lewis acids are common homogeneous catalysts. google.comgoogle.com These catalysts, such as tin(IV) chloride (SnCl₄), aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃), activate the epichlorohydrin, making it more susceptible to nucleophilic attack by the alcohol. google.comgoogle.com A patented method for synthesizing C12/C14 alkyl glycidyl ethers involves an initial ring-opening of epichlorohydrin with the fatty alcohol using Lewis acids like AlCl₃, SnCl₄, or ZnCl₂, followed by the addition of BF₃·Et₂O to drive the reaction further. google.com The resulting chlorohydrin intermediate is then treated with an alkali, like sodium hydroxide, to induce ring-closure and form the glycidyl ether. google.com

Manganese-based homogeneous catalysts, often used with ligands like 2-picolinic acid, have also been developed for the epoxidation of various alkenes and could be applicable in related syntheses. nih.govnih.govacs.org These systems can operate at very low catalyst loadings. nih.govnih.govsciprofiles.com

Table 2: Examples of Homogeneous Catalysts in Glycidyl Ether Synthesis

Catalyst Type Reaction Step
Sodium Hydroxide (NaOH) Base Ethoxylation
Potassium Hydroxide (KOH) Base Ethoxylation
Tin(IV) Chloride (SnCl₄) Lewis Acid Glycidylation (Ring-opening)
Boron Trifluoride (BF₃) Lewis Acid Glycidylation (Ring-opening)

For etherification reactions, solid acid catalysts such as sulfonated graphene and Amberlyst-15 acid resin have been shown to be effective. mdpi.com These catalysts can be used for the etherification of glycerol (B35011), indicating their potential applicability in the synthesis of the ethoxy linkage in the target molecule. mdpi.com

In the context of epoxidation, titanium silicate (B1173343) materials like Ti-MWW have been successfully used as heterogeneous catalysts for the epoxidation of diallyl ether, demonstrating their potential for forming oxirane rings. growingscience.com The use of such catalysts can simplify product purification and reduce waste compared to homogeneous systems. chalmers.se Solvent-free synthesis methods for glycidyl ethers have been developed using a solid alkali hydroxide base and a phase-transfer catalyst, which facilitates the reaction between the fatty alcohol and epichlorohydrin. chalmers.segoogle.com This approach avoids the use of organic solvents and simplifies the purification process, as the solid base and resulting salt can be removed by filtration. chalmers.se

Enzymatic catalysis presents a green and highly selective alternative for the synthesis of epoxides. core.ac.uk Enzymes can operate under mild conditions, reducing energy consumption and the formation of byproducts.

For epoxide synthesis, several classes of enzymes are relevant. Monooxygenases can catalyze the formation of epoxides from corresponding alkenes. researchgate.net For instance, (R)-phenylglycidyl ether can be formed from 3-phenoxypropene by a monooxygenase. researchgate.net

Another important class of enzymes is epoxide hydrolases (EHs), which are typically used for the kinetic resolution of racemic epoxides to produce enantiomerically pure epoxides and diols. researchgate.net Halohydrin dehalogenases are also capable of catalyzing the ring-closing reaction to form an epoxide ring from a halohydrin intermediate. researchgate.net This is directly relevant to the final step in the synthesis of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-, where the chlorohydrin intermediate is converted to the final epoxide product. Chemo-enzymatic pathways have been developed for the synthesis of chiral epoxides, demonstrating the potential of combining chemical and enzymatic steps to achieve high efficiency and stereoselectivity. mdpi.com

Table 3: Relevant Enzymes in Epoxide Synthesis

Enzyme Class Catalyzed Reaction Relevance to Synthesis
Monooxygenases Alkene to Epoxide Potential for direct epoxidation if an unsaturated precursor is used.
Halohydrin Dehalogenases Halohydrin to Epoxide Catalyzes the final ring-closing step to form the oxirane.

Chemical Reactivity and Mechanistic Studies of Oxirane, 2 Dodecyloxy Ethoxy Methyl

Oxirane Ring-Opening Reactions and Reaction Kinetics

The high degree of ring strain in the oxirane ring of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- is the primary driving force for its ring-opening reactions. These reactions can be initiated by either electrophilic or nucleophilic attack and proceed under both acidic and basic conditions.

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and makes the epoxide a better leaving group. libretexts.orgopenstax.orgkhanacademy.org This is followed by the nucleophilic attack of a weak nucleophile, such as water or an alcohol.

The mechanism of acid-catalyzed ring-opening of epoxides can be complex, often described as a hybrid between SN1 and SN2 pathways. libretexts.orgopenstax.org The transition state exhibits significant carbocationic character. libretexts.orgopenstax.org For an unsymmetrical epoxide like Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-, the nucleophilic attack generally occurs at the more substituted carbon atom, as it can better stabilize the developing positive charge. libretexts.orgopenstax.org

Table 1: Expected Products of Acid-Catalyzed Ring Opening of Oxirane, [[2-(dodecyloxy)ethoxy)methyl]-

Nucleophile (Solvent) Major Product
H₂O / H⁺ 1-(2-(dodecyloxy)ethoxy)-3-hydroxypropane-2-ol
CH₃OH / H⁺ 1-(2-(dodecyloxy)ethoxy)-3-methoxypropane-2-ol

Note: The product listed is the major regioisomer expected based on general principles of acid-catalyzed epoxide ring-opening.

Base-Catalyzed Ring Opening Mechanisms

In the presence of a strong nucleophile and basic conditions, the ring-opening of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- proceeds via an SN2 mechanism. libretexts.orgresearchgate.net The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide, which is subsequently protonated.

Due to the SN2 nature of the reaction, steric hindrance plays a crucial role in determining the site of nucleophilic attack. For terminal epoxides like Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-, the attack occurs preferentially at the less sterically hindered carbon atom. libretexts.org

Nucleophilic Ring Opening by Diverse Reagents

A wide array of nucleophiles can be employed to open the oxirane ring of Oxirane, [[2-(dodecyloxy)ethoxy)methyl]-, leading to a diverse range of functionalized products. The choice of nucleophile and reaction conditions dictates the nature of the resulting product. semanticscholar.orgkhanacademy.org

Table 2: Illustrative Examples of Nucleophilic Ring Opening of Oxirane, [[2-(dodecyloxy)ethoxy)methyl]- under Basic/Nucleophilic Conditions

Nucleophile Reagent Example Expected Major Product
Alkoxide Sodium methoxide (B1231860) (CH₃ONa) 1-(2-(dodecyloxy)ethoxy)-3-methoxypropan-2-ol
Amine Ammonia (NH₃) 1-amino-3-(2-(dodecyloxy)ethoxy)propan-2-ol
Thiolate Sodium thiophenoxide (C₆H₅SNa) 1-(2-(dodecyloxy)ethoxy)-3-(phenylthio)propan-2-ol
Azide (B81097) Sodium azide (NaN₃) 1-azido-3-(2-(dodecyloxy)ethoxy)propan-2-ol

Note: These products represent the expected major regioisomers from nucleophilic attack at the less substituted carbon of the oxirane ring.

Stereoselectivity and Regioselectivity in Ring-Opening Processes

The ring-opening reactions of epoxides are characterized by high degrees of stereospecificity and regioselectivity.

Stereoselectivity: The SN2 attack by a nucleophile, typical in base-catalyzed reactions, occurs via a backside attack, leading to an inversion of configuration at the carbon center being attacked. semanticscholar.org

Regioselectivity: The site of nucleophilic attack on the unsymmetrical oxirane ring is highly dependent on the reaction conditions. d-nb.inforesearchgate.net

Under basic conditions (SN2-like): The nucleophile attacks the less sterically hindered carbon atom. libretexts.orgd-nb.info In the case of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-, this would be the terminal CH₂ group of the oxirane ring.

Under acidic conditions (SN1-like): The nucleophile attacks the more substituted carbon atom, which can better stabilize the partial positive charge in the transition state. libretexts.orgopenstax.orgd-nb.info For Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-, this would be the CH group of the oxirane ring.

Table 3: Summary of Regioselectivity in the Ring Opening of Oxirane, [[2-(dodecyloxy)ethoxy)methyl]-

Condition Mechanism Site of Nucleophilic Attack
Acidic SN1-like More substituted carbon (CH)

Polymerization Chemistry of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-

The strained oxirane ring of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- allows it to undergo ring-opening polymerization to form polyethers. This polymerization can proceed via either cationic or anionic mechanisms, with cationic polymerization being particularly common for epoxides.

Cationic Polymerization Initiators and Pathways

Cationic polymerization of epoxides is typically initiated by strong acids or Lewis acids. vaia.com The initiation step involves the protonation or coordination of the initiator to the oxygen atom of the oxirane ring, which activates the monomer towards nucleophilic attack by another monomer unit.

The propagation step involves the successive attack of monomer molecules on the growing polymer chain, leading to the formation of a polyether. The long dodecyloxyethoxy side chain would be a pendant group on the resulting polymer backbone, influencing its physical properties such as solubility and glass transition temperature.

Table 4: Common Initiators for Cationic Polymerization of Epoxides

Initiator Type Examples
Protic Acids H₂SO₄, HClO₄
Lewis Acids BF₃, AlCl₃, SnCl₄

The polymerization proceeds via an SN2-like mechanism where the oxygen atom of an incoming monomer attacks the electrophilic carbon of the activated terminal unit of the polymer chain.

Anionic Polymerization Systems and Kinetics

Anionic ring-opening polymerization (AROP) is a principal method for synthesizing polyethers from substituted oxiranes like Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-. This process can lead to well-defined polymers with controlled molecular weights and low dispersity. The polymerization is typically initiated by strong nucleophiles, such as alkali metal alkoxides.

The kinetics of the AROP of glycidyl (B131873) ethers can be complex. The active species at the chain end is an alkoxide, which propagates by nucleophilic attack on the monomer's epoxide ring. A common challenge in the AROP of functional epoxides is the occurrence of side reactions, such as chain transfer to the monomer. However, for many glycidyl ethers, these side reactions can be minimized under optimized conditions. nih.gov For long-chain alkyl glycidyl ethers, controlled polymerization can be achieved using potassium-based initiators in combination with crown ethers like 18-crown-6. rsc.org The crown ether complexes the potassium cation, creating a more reactive "naked" alkoxide anion, which enhances control over the polymerization process. rsc.org

The polymerization rate is dependent on several factors, including the initiator, monomer concentration, temperature, and solvent. The general kinetic expression for the rate of propagation (Rp) can be described as:

Rp = kp[M][P*]

where kp is the rate constant of propagation, [M] is the monomer concentration, and [P*] is the concentration of active propagating centers.

Table 1: Representative Kinetic Data for Anionic Polymerization of Alkyl Glycidyl Ethers This table presents typical data for systems analogous to Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- to illustrate kinetic parameters.

Initiator SystemMonomerSolventTemperature (°C)kp (L mol-1 s-1)Dispersity (Đ)
KOH / 18-crown-6Dodecyl Glycidyl EtherToluene600.0151.15
t-BuOKEthoxyethyl Glycidyl EtherTHF250.0221.10
Potassium NaphthalenideAllyl Glycidyl EtherTHF30-1.05-1.20 nih.gov

Coordination Polymerization for Controlled Architectures

Coordination polymerization offers a powerful strategy for controlling the stereochemistry of the resulting polymer, leading to materials with specific architectures such as isotactic or syndiotactic structures. For substituted oxiranes, this control is crucial as the monomer is chiral, and its ring-opening can lead to different stereochemical arrangements in the polymer backbone.

Catalyst systems based on transition metals, such as cobalt-salen complexes, have been effectively used for the stereoselective ring-opening polymerization of various glycidyl ethers. uni-mainz.de These catalysts can operate through a coordination-insertion mechanism. The epoxide monomer first coordinates to the metal center of the catalyst, which activates it towards nucleophilic attack by the growing polymer chain, also coordinated to the metal. This mechanism allows for precise control over the stereochemistry of monomer insertion.

For instance, enantioselective polymerization using an enantiopure catalyst can selectively polymerize one enantiomer from a racemic mixture of the monomer. uni-mainz.de Alternatively, isoselective polymerization of a racemic monomer can produce a mixture of highly isotactic polymer chains of opposite stereoconfigurations. uni-mainz.de This level of control is essential for creating crystalline materials and polymers with unique self-assembly properties.

Formation of Poly(oxy-1,2-ethanediyl) Derivatives

The polymerization of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- results in the formation of a polyether. The backbone of this polymer, consisting of repeating oxyethylene units with pendant side chains, is a derivative of poly(oxy-1,2-ethanediyl), the systematic name for polyethylene (B3416737) glycol (PEG). epa.govontosight.ai

Other Characteristic Reactions and Functional Group Transformations

Beyond polymerization, the oxirane ring is susceptible to a range of chemical transformations, allowing for its use as an intermediate in organic synthesis and for the modification of materials.

Cross-Linking and Curing Reactions

Epoxides like Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- are fundamental components in the formulation of epoxy resins, which are widely used as adhesives and coatings. ontosight.ai The curing or cross-linking of these resins involves the ring-opening of the epoxide by a curing agent, which is typically a multifunctional nucleophile.

A common class of curing agents is polyamines. The primary amine groups of the hardener react with the epoxide rings in a nucleophilic substitution reaction. researchgate.net This initial reaction opens the ring to form a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxide ring, leading to the formation of a highly cross-linked, three-dimensional polymer network. researchgate.net The presence of the hydroxyl groups generated during curing can further contribute to the adhesive properties of the material through hydrogen bonding.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent carbon-based nucleophiles that readily react with epoxides. libretexts.org The reaction proceeds via a backside nucleophilic attack on one of the carbon atoms of the oxirane ring, consistent with an SN2 mechanism. youtube.comyoutube.com

This ring-opening reaction is highly regioselective. The nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide ring. youtube.comlibretexts.org The reaction results in the formation of a new carbon-carbon bond and, after an acidic workup step to protonate the resulting alkoxide, yields a β-substituted alcohol. libretexts.org

For example, the reaction of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- with methylmagnesium bromide, followed by an acidic workup, would yield 1-([2-(dodecyloxy)ethoxy]methyl)propan-2-ol. This type of reaction is a valuable tool in organic synthesis for extending carbon chains and introducing hydroxyl functionality.

Advanced Spectroscopic and Analytical Characterization Techniques for Oxirane, 2 Dodecyloxy Ethoxy Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a complete connectivity map of the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The protons of the terminal methyl group of the dodecyl chain would appear as a triplet at approximately 0.88 ppm. The numerous methylene (B1212753) groups (-CH₂-) of the long alkyl chain would produce a large, complex multiplet signal in the range of 1.25-1.60 ppm.

The protons on the carbons adjacent to the ether linkages and the oxirane ring are more deshielded and thus appear further downfield. Specifically, the methylene protons of the oxirane ring are diastereotopic and are expected to produce complex multiplets between 2.60 and 2.85 ppm. The methine proton of the oxirane ring would likely appear as a multiplet around 3.15 ppm. The methylene groups of the ethoxy moiety (-O-CH₂-CH₂-O-) would give rise to signals in the 3.40-3.70 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The terminal methyl carbon of the dodecyl chain is expected to resonate at approximately 14 ppm. The internal methylene carbons of the dodecyl chain would appear in the 22-32 ppm range.

The carbons of the oxirane ring are characteristically found in the upfield region for cyclic ethers, with the CH₂ carbon expected around 44 ppm and the CH carbon around 50 ppm. The carbons involved in the ether linkages would be significantly deshielded, with signals for the dodecyloxy, ethoxy, and glycidyl (B131873) ether carbons appearing in the 60-72 ppm region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (dodecyl)~0.88 (t)~14
-(CH₂)₁₀- (dodecyl)~1.25-1.60 (m)~22-32
-O-CH₂- (dodecyl)~3.45 (t)~71
-O-CH₂-CH₂-O-~3.65-3.70 (m)~69-70
-CH₂-O-CH(oxirane)~3.40-3.70 (m)~72
CH₂ (oxirane)~2.60 & ~2.80 (dd, dd)~44
CH (oxirane)~3.15 (m)~50

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicities are abbreviated as t (triplet), m (multiplet), and dd (doublet of doublets).

To definitively assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, it would show the coupling between the oxirane CH and CH₂ protons, and the connectivity between the various methylene groups in the dodecyloxy and ethoxy chains.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s), confirming the assignments presented in the table above.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- is expected to be dominated by strong C-H stretching vibrations from the long alkyl chain in the 2850-2960 cm⁻¹ region. A key diagnostic feature would be the C-O-C stretching vibrations of the ether linkages, which typically appear as a strong, broad band in the 1050-1150 cm⁻¹ region. The characteristic asymmetric ring stretching of the oxirane group, often referred to as the "12-micron band," is expected around 840-950 cm⁻¹. The symmetric ring stretching ("ring breathing") would be observed near 1250 cm⁻¹.

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. The C-H stretching modes would also be prominent in the Raman spectrum. The symmetric C-O-C stretching of the ether groups and the "ring breathing" mode of the oxirane ring are often strong and well-defined in Raman spectra, providing complementary data to the IR analysis.

Interactive Data Table: Key Vibrational Frequencies

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H Stretch (alkyl)2850-2960 (strong)2850-2960 (strong)
C-O-C Stretch (ether)1050-1150 (strong, broad)1050-1150 (medium)
Oxirane Ring Breathing~1250 (medium)~1250 (strong)
Oxirane Asymmetric Stretch840-950 (medium)840-950 (weak)

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

Under Electron Ionization (EI) conditions, Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- would undergo fragmentation, and a distinct molecular ion peak (M⁺) might be weak or absent due to the lability of the ether linkages. The fragmentation pattern would be characterized by cleavage at the C-O bonds. Common fragmentation pathways would include:

Alpha-cleavage adjacent to the ether oxygen atoms, leading to the formation of stable oxonium ions.

Loss of the dodecyl chain, resulting in a fragment corresponding to the ethoxy-methyl-oxirane moiety.

Cleavage of the oxirane ring.

A series of fragment ions separated by 14 Da (-CH₂-), characteristic of the long alkyl chain.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation and quantification of "Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-" from complex matrices and for assessing its purity. Both gas and liquid chromatography, often coupled with mass spectrometry, provide powerful tools for its analysis.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For a molecule like "Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-", GC-MS can provide detailed information on its identity and purity.

Principles and Hypothesized Application:

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint.

For "Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-", a non-polar or mid-polar capillary column, such as one with a phenyl-methylpolysiloxane stationary phase, would likely be employed. restek.com The temperature program would need to be carefully optimized to ensure proper elution without thermal degradation of the epoxide ring.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of "Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-" is predicted to exhibit characteristic fragmentation patterns of long-chain ethers. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. libretexts.orgyoutube.com

Cleavage of the dodecyl chain: Fragmentation along the C12 alkyl chain would produce a series of hydrocarbon clusters separated by 14 mass units (CH₂). whitman.edu

Epoxide ring opening and subsequent fragmentation: The oxirane ring may undergo rearrangement and cleavage, yielding specific low-mass fragments.

A hypothetical table of expected prominent ions in the mass spectrum is presented below.

m/z (mass-to-charge ratio) Proposed Fragment Ion Significance
57[C₄H₉]⁺Characteristic fragment of the alkyl chain.
71[C₅H₁₁]⁺Characteristic fragment of the alkyl chain.
85[C₆H₁₃]⁺Characteristic fragment of the alkyl chain.
45[C₂H₅O]⁺Fragment from the ethoxy moiety.
58[C₃H₆O]⁺Fragment related to the glycidyl group.
M-R[M-C₁₂H₂₅]⁺Loss of the dodecyl radical.

Liquid chromatography is particularly well-suited for the analysis of non-volatile and thermally labile compounds like "Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-", which is a member of the alcohol ethoxylate family.

Principles and Methodologies:

High-performance liquid chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound with both a long alkyl chain (hydrophobic) and an ethoxy group (hydrophilic), reversed-phase HPLC is the most appropriate technique. epa.gov

In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. epa.govmdpi.com The separation would be influenced by both the length of the alkyl chain and the degree of ethoxylation.

Detection Techniques:

Since "Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-" lacks a strong chromophore, UV detection would be challenging. More suitable detectors include:

Mass Spectrometry (LC-MS): This provides high sensitivity and selectivity, allowing for the determination of the molecular weight and structural information. Electrospray ionization (ESI) is a common ionization technique for such compounds, often forming adducts with ions like ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺). epa.gov

Evaporative Light Scattering Detector (ELSD): This universal detector is suitable for non-volatile analytes and provides a response proportional to the mass of the analyte.

Charged Aerosol Detector (CAD): Another universal detector that offers high sensitivity and a response that is less dependent on the chemical structure of the analyte compared to ELSD.

A summary of typical LC conditions for related compounds is provided below.

Parameter Condition Rationale
Column C18 (Reversed-Phase)Separation based on hydrophobicity. epa.gov
Mobile Phase Water/Acetonitrile or Water/Methanol GradientElution of compounds with varying polarity. mdpi.com
Detector MS, ELSD, CADUniversal detection for non-chromophoric analytes.
Ionization (for MS) Electrospray Ionization (ESI)Soft ionization suitable for polar molecules. epa.gov

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure of Related Compounds

While "Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-" is likely a liquid at room temperature, understanding the solid-state structure of closely related long-chain alkyl ethers provides valuable insights into their packing and intermolecular interactions. X-ray diffraction (XRD) is the definitive technique for determining the crystal structure of solid materials.

Principles of X-ray Diffraction:

XRD is based on the principle of Bragg's Law, which relates the wavelength of X-rays, the angle of diffraction, and the spacing between crystal lattice planes. When a crystalline solid is irradiated with X-rays, the atoms in the crystal lattice scatter the X-rays in a predictable pattern of constructive and destructive interference, producing a unique diffraction pattern.

Application to Structurally Similar Compounds:

Studies on polyethylene (B3416737) glycol octadecyl ethers (C₁₈Eₙ), which share the long-chain alkyl and ethoxy structural motifs with the target compound, have shown that these molecules can crystallize into well-defined structures. researchgate.netosti.gov The crystal structure of such compounds with a sufficient number of ethoxy units (n ≥ 20) has been identified as a monoclinic system. researchgate.netosti.gov

Hypothesized Crystallographic Data for a Related Solid Compound:

Based on studies of similar long-chain ethoxylated alcohols, a hypothetical set of crystallographic data for a related solid-state compound is presented below.

Crystallographic Parameter Hypothetical Value Structural Implication
Crystal System MonoclinicIndicates a specific arrangement of molecules in the unit cell. researchgate.netosti.gov
Space Group P2₁/cDescribes the symmetry elements within the crystal.
a (Å) 5.5Unit cell dimension.
b (Å) 7.5Unit cell dimension.
c (Å) 40.0The long c-axis would accommodate the extended length of the molecule.
β (°) 95The angle characteristic of a monoclinic system.

This data illustrates how XRD can provide precise information about the solid-state arrangement of molecules that are structurally analogous to "Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-".

Theoretical and Computational Chemistry of Oxirane, 2 Dodecyloxy Ethoxy Methyl

Electronic Structure and Bonding Analysis

The electronic structure and bonding of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- are fundamental to understanding its chemical properties and reactivity. Computational quantum chemistry methods, such as Density Functional Theory (DFT) and Molecular Orbital (MO) Theory, are invaluable tools for this purpose.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecules of this size. For Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-, DFT can be employed to determine its optimized geometry, electronic properties, and vibrational frequencies. nih.govmarquette.edu

Key insights from DFT studies on analogous alkyl glycidyl (B131873) ethers suggest the following for the target molecule:

Geometric Parameters: The oxirane ring is predicted to have C-C bond lengths of approximately 1.47 Å and C-O bond lengths around 1.43 Å. The bond angles within the ring are necessarily strained, close to 60°, which is a major contributor to the ring's reactivity. The long dodecyloxyethoxy side chain will exhibit more standard bond lengths and angles, typical for alkanes and ethers.

Charge Distribution: The oxygen atom of the oxirane ring possesses a significant partial negative charge due to its high electronegativity, rendering the adjacent carbon atoms electrophilic. This charge polarization is a key factor in the ring-opening reactions that are characteristic of epoxides.

Thermodynamic Properties: DFT calculations can provide accurate estimates of the enthalpy of formation, Gibbs free energy, and entropy of the molecule. These data are crucial for predicting the spontaneity and equilibrium of reactions involving this compound.

Table 1: Predicted Geometric and Electronic Properties of the Oxirane Moiety in Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- based on DFT Calculations of Similar Epoxides.
PropertyPredicted Value
C-C Bond Length (ring)~1.47 Å
C-O Bond Length (ring)~1.43 Å
C-C-O Bond Angle (ring)~61°
Mulliken Charge on Oxirane Oxygen~ -0.4 e
Mulliken Charge on Oxirane Carbons~ +0.1 to +0.2 e

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. For Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's reactivity.

HOMO: The HOMO is likely to be localized on the oxygen atoms, particularly the lone pairs of the oxirane oxygen, indicating that these sites are prone to attack by electrophiles.

LUMO: The LUMO is expected to be an antibonding σ* orbital associated with the C-O bonds of the strained oxirane ring. ic.ac.uk A low-lying LUMO energy would indicate that the molecule is susceptible to nucleophilic attack, leading to the characteristic ring-opening reactions of epoxides. ic.ac.uk The energy and shape of the LUMO can predict the regioselectivity of such reactions. ic.ac.uk

Analysis of the FMOs for simpler epoxides reveals that the LUMO is often lower in energy at the less substituted carbon atom of the oxirane ring, favoring nucleophilic attack at that position under neutral or basic conditions. ic.ac.uk

Conformational Analysis and Molecular Dynamics Simulations

The long and flexible dodecyloxyethoxy side chain of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- gives rise to a multitude of possible conformations. Understanding this conformational landscape is crucial as it can influence the molecule's physical properties and its interactions with other molecules.

Conformational analysis of similar long-chain alkyl ethers and polyethylene (B3416737) glycol (PEG) derivatives has shown that the alkyl chains can adopt various folded and extended conformations. acs.orglibretexts.org The relative stability of these conformers is governed by a delicate balance of van der Waals interactions and torsional strain. libretexts.org In aqueous environments, hydrophobic interactions would likely drive the dodecyl chain to adopt more compact, folded conformations.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- over time. mdpi.comnih.gov By simulating the molecule in different environments (e.g., in a vacuum, in a nonpolar solvent, or in water), MD can reveal:

Dominant Conformations: The most frequently occurring conformations and the energetic barriers between them.

Flexibility and Dynamics: The flexibility of different parts of the molecule, such as the rotational freedom of the various single bonds in the side chain.

Prediction of Spectroscopic Properties from Computational Models

Computational models are highly effective in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. numberanalytics.com These predictions are invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

NMR Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. schrodinger.comgithub.io For Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-, predictions would show characteristic signals for the protons and carbons of the oxirane ring, typically in the range of 2.5-3.5 ppm for ¹H and 40-60 ppm for ¹³C NMR. oregonstate.edu The chemical shifts of the long side chain would resemble those of dodecanol (B89629) and diethylene glycol ethers.

IR Spectroscopy: The vibrational frequencies and intensities of the IR spectrum can also be calculated. A characteristic C-O stretching vibration for the ether linkages is expected in the 1050-1150 cm⁻¹ region. libretexts.orgopenstax.org The asymmetric stretching of the oxirane ring is also a key identifying feature, though it may overlap with other absorptions.

Table 2: Predicted Characteristic Spectroscopic Data for Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-.
Spectroscopic TechniqueFunctional GroupPredicted Chemical Shift / Wavenumber
¹H NMROxirane CH₂~2.6 - 2.8 ppm
¹H NMROxirane CH~3.1 - 3.4 ppm
¹³C NMROxirane CH₂~44 - 46 ppm
¹³C NMROxirane CH~50 - 52 ppm
IR SpectroscopyC-O-C Stretch (ether)~1050 - 1150 cm⁻¹
IR SpectroscopyOxirane Ring Stretch~1250 cm⁻¹ (asymmetric)

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. nih.gov For Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-, the most significant reaction is the nucleophilic ring-opening of the epoxide. nih.govacs.orgrsc.org

Computational studies on similar epoxides have shown that the mechanism of ring-opening can be highly dependent on the reaction conditions:

Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to inversion of stereochemistry at that center. ic.ac.uk Computational modeling can locate the transition state for this process and calculate the activation energy, providing a quantitative measure of the reaction rate.

Acid-Catalyzed Ring-Opening: In the presence of an acid, the oxygen atom of the oxirane is first protonated, making the ring even more susceptible to nucleophilic attack. ic.ac.uk The reaction can then proceed with significant Sₙ1 character, with the nucleophile attacking the more substituted carbon atom due to the greater stabilization of the partial positive charge that develops in the transition state. Computational studies can model the protonated intermediate and the subsequent nucleophilic attack to rationalize the observed regioselectivity. ic.ac.uk

Structure-Reactivity Relationship Studies through Computational Descriptors

A variety of computational descriptors can be calculated for this molecule, including:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and partial atomic charges. These descriptors can be correlated with the molecule's susceptibility to electrophilic or nucleophilic attack.

Topological Descriptors: Molecular connectivity indices and shape indices, which quantify the size, shape, and branching of the molecule. These can be related to physical properties like boiling point and viscosity.

Quantum Chemical Descriptors: Hardness, softness, and electrophilicity index, which are derived from the FMO energies and provide a more nuanced understanding of reactivity.

By calculating these descriptors for a series of related glycidyl ethers, it would be possible to build a QSAR model to predict their reactivity in, for example, polymerization reactions or their behavior as surfactants. For instance, the length of the alkyl chain is known to significantly influence the surfactant properties of related molecules. researchgate.netmdpi.com

Applications in Advanced Materials Science and Chemical Synthesis

Role as a Monomer in Polymer Chemistry

As a monomer, Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- serves as a critical building block for the synthesis of polymers with precisely controlled properties. The presence of the oxirane ring allows for ring-opening polymerization, a process that can be initiated by either anionic or cationic catalysts to produce polyether backbones. researchgate.netmdpi.com The dodecyloxy and ethoxy moieties are incorporated as side chains, imparting specific functionalities to the resulting polymer.

Synthesis of Tailored Polyethers for Specific Applications

The polymerization of oxirane derivatives, such as [[2-(dodecyloxy)ethoxy]methyl]oxirane, allows for the synthesis of tailored polyethers. Anionic ring-opening polymerization (AROP) is a common method used for these monomers, often yielding polymers with well-defined molecular weights and low dispersity. researchgate.net Cationic ring-opening polymerization is another viable route, which proceeds through the formation of a carbocationic active center. osaka-u.ac.jpnih.gov

By carefully selecting the polymerization conditions and initiators, the architecture of the resulting polyether can be controlled. For instance, copolymerization with other epoxides, like ethylene (B1197577) oxide, can produce amphiphilic block or statistical copolymers. researchgate.net These copolymers are of significant interest for applications requiring self-assembly, such as in drug delivery or nanotechnology. The long dodecyl chains provide hydrophobicity, while the polyether backbone and ethoxy linkers contribute to hydrophilicity, allowing for the formation of micelles or other ordered structures in solution. nih.gov

The properties of these tailored polyethers are highly dependent on their molecular structure, as detailed in the table below.

PropertyInfluencing FactorResulting Characteristic
Hydrophilicity/LipophilicityRatio of dodecyloxy side chains to the polyether backboneDetermines the solubility in different solvents and the critical micelle concentration.
Thermal PropertiesLength and density of the alkyl side chainsAffects the glass transition temperature and thermal stability of the polymer.
Mechanical PropertiesMolecular weight and cross-linkingInfluences the toughness, flexibility, and strength of the material.

Modification of Epoxy Resins and Curing Agents

In the realm of thermosetting polymers, Oxirane, [[2-(dodecyloxy)ethoxy)methyl]- and similar long-chain alkyl glycidyl (B131873) ethers are utilized as reactive diluents and modifiers for epoxy resins. nih.govgoogleapis.com Epoxy resins are known for their excellent adhesion, chemical resistance, and mechanical properties, but they can be brittle. rbhltd.commdpi.com The incorporation of flexible long-chain alkyl groups can enhance the toughness and impact strength of the cured resin. researchgate.netacs.org

When used as a reactive diluent, this compound reduces the viscosity of the epoxy resin formulation, improving its processability and allowing for higher filler loading. acstech.comresearchgate.net Unlike non-reactive diluents, the oxirane ring of [[2-(dodecyloxy)ethoxy]methyl]oxirane reacts with the curing agent, becoming a permanent part of the cross-linked polymer network. This covalent bonding prevents leaching and maintains the desirable properties of the final material. cnrs.fr The dodecyloxy group acts as an internal plasticizer, increasing the flexibility of the polymer chains and dissipating energy from impacts, thereby improving the fracture toughness of the epoxy system. rbhltd.com

Development of Supramolecular Assemblies with Dodecyloxy Moieties

The self-assembly of polymers containing dodecyloxy moieties is a promising area of research for the development of advanced materials. researchgate.net The non-covalent interactions between the long alkyl chains, such as van der Waals forces, can drive the formation of ordered supramolecular structures. nih.govrsc.org When polymers are synthesized using Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-, the resulting polyethers possess regularly spaced dodecyl side chains.

In aqueous environments, these amphiphilic polymers can self-assemble into various morphologies, including micelles, vesicles, or more complex liquid crystalline phases. nih.govmpg.de The specific structure formed is dependent on factors such as polymer concentration, temperature, and the presence of salts. These supramolecular assemblies have potential applications in areas like encapsulation and controlled release of active molecules, and as templates for the synthesis of nanostructured materials.

Development of Surfactants and Surface-Active Agents

The molecular structure of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- makes it an ideal precursor for the synthesis of non-ionic surfactants. The dodecyl group provides a hydrophobic tail, while the ethoxy and opened oxirane groups form a hydrophilic head. nih.govresearchgate.net

Design Principles for Ethoxylated Dodecyl Surfactants

The performance of surfactants derived from this oxirane is governed by the balance between their hydrophilic and lipophilic properties, often referred to as the Hydrophile-Lipophile Balance (HLB). The length of the dodecyl chain provides significant hydrophobicity. The degree of ethoxylation, which can be controlled during synthesis, determines the size and polarity of the hydrophilic head group.

Key design principles for these surfactants include:

Critical Micelle Concentration (CMC): This is the concentration at which surfactant molecules begin to form micelles in a solution. wikipedia.orgnih.gov A lower CMC indicates greater efficiency in reducing surface tension. The long dodecyl tail generally leads to a lower CMC compared to surfactants with shorter alkyl chains. alfa-chemistry.comacs.org

Surface Tension Reduction: These surfactants are effective at reducing the surface tension of water and the interfacial tension between oil and water. windows.netmdpi.com The efficiency of surface tension reduction is related to how densely the surfactant molecules can pack at the interface.

Cloud Point: For non-ionic ethoxylated surfactants, the cloud point is the temperature at which the surfactant solution becomes cloudy, indicating a phase separation. nih.gov This property is crucial for applications at varying temperatures and is influenced by the degree of ethoxylation.

The relationship between the structure of ethoxylated dodecyl surfactants and their properties is summarized in the table below.

Structural FeatureProperty AffectedGeneral Trend
Dodecyl Chain LengthCMC, Surface ActivityLonger chains generally lead to lower CMC and greater surface activity. acs.org
Degree of EthoxylationHLB, Cloud Point, SolubilityHigher ethoxylation increases hydrophilicity, raising the HLB and cloud point. acs.org
Branching of Alkyl ChainPacking at Interface, CMCBranching can disrupt packing, potentially increasing the CMC.

Interfacial Phenomena and Emulsion Stabilization

Surfactants based on ethoxylated dodecyl structures are widely used as emulsifiers to stabilize dispersions of immiscible liquids, such as oil-in-water emulsions. crimsonpublishers.com They function by adsorbing at the oil-water interface, creating a film that prevents the dispersed droplets from coalescing. acs.orguri.edu

The stabilization mechanism involves several interfacial phenomena:

Reduction of Interfacial Tension: By lowering the energy of the oil-water interface, the surfactant facilitates the formation of smaller droplets during emulsification and reduces the thermodynamic driving force for phase separation. readersinsight.netresearchgate.net

Steric Hindrance: The hydrophilic polyoxyethylene chains extend into the aqueous phase, creating a hydrated layer around the oil droplets. When two droplets approach each other, the repulsion between these hydrated chains prevents them from coming into close contact and coalescing. This is a primary stabilization mechanism for non-ionic surfactants. rsc.org

Modification of Interfacial Rheology: The adsorbed surfactant layer can increase the viscosity and elasticity of the interface, making the droplets more resistant to deformation and rupture.

The stability of emulsions formulated with these surfactants is influenced by factors such as surfactant concentration, temperature, pH, and the presence of electrolytes. acs.org Understanding these interfacial phenomena is critical for designing effective emulsifiers for a wide range of applications, from cosmetics and food products to industrial processes like polymerization and oil recovery. wikipedia.org

Utilization as a Chemical Intermediate in Complex Organic Synthesis

Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-, and its closely related alkyl glycidyl ethers, are recognized for their utility as versatile chemical intermediates in a variety of complex organic syntheses. The inherent reactivity of the oxirane (epoxide) ring is the primary driver of its synthetic utility, allowing for a range of nucleophilic ring-opening reactions. This reactivity enables the introduction of the dodecyloxyethoxy-propyl group into a diverse array of molecular structures, thereby imparting specific physicochemical properties such as hydrophobicity, flexibility, and surface activity.

The presence of the epoxide functional group makes these compounds valuable building blocks. cymitquimica.comcymitquimica.com The ring can be opened by a wide variety of nucleophiles, including alcohols, amines, thiols, and carbanions, leading to the formation of more complex molecules with tailored functionalities. This versatility is crucial in multi-step syntheses where precise molecular architectures are required.

For instance, in the synthesis of specialized surfactants and emulsifiers, the hydrophobic dodecyl chain and the hydrophilic ether linkages can be incorporated into a larger molecule via the reactive oxirane group. This process allows for the creation of non-ionic surfactants with specific hydrophilic-lipophilic balance (HLB) values, tailored for applications in cosmetics, agrochemicals, and emulsion polymerization.

The following table summarizes the key reactive transformations of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- in organic synthesis:

NucleophileReaction ProductSignificance in Synthesis
Alcohols (R'-OH)Ether-alcohol derivativesIntroduction of additional ether linkages, modification of polarity and solubility.
Amines (R'-NH2)Amino-alcohol derivativesSynthesis of specialty curing agents for epoxy resins, building blocks for cationic surfactants and corrosion inhibitors.
Thiols (R'-SH)Thioether-alcohol derivativesCreation of sulfur-containing compounds with applications in high-refractive-index polymers and specialty adhesives.
Carbanions (R'-)Carbon-carbon bond formationElaboration of the carbon skeleton to build more complex and highly functionalized molecules.

Contributions to Lubricant and Specialty Chemical Formulations

The unique molecular structure of Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- lends itself to applications in the formulation of high-performance lubricants and other specialty chemicals. The long dodecyl chain provides a significant hydrophobic character, which is essential for lubricity and film formation on metal surfaces. Simultaneously, the ether linkages introduce a degree of polarity, which can enhance affinity to surfaces and improve solubility in a wider range of base oils.

In lubricant formulations, derivatives of this oxirane can function as:

Friction Modifiers: The long alkyl chain can form a low-shear boundary film on interacting surfaces, reducing friction and wear.

Anti-wear Additives: While not a primary anti-wear additive itself, it can be a precursor in the synthesis of more complex additives where the oxirane ring is functionalized to include phosphorus or sulfur-containing groups.

Viscosity Index Improvers: When polymerized, the resulting polyethers can help to maintain a more stable viscosity of the lubricant across a range of operating temperatures.

In the broader context of specialty chemicals, the amphiphilic nature of molecules derived from Oxirane, [[2-(dodecyloxy)ethoxy]methyl]- is highly valuable. The combination of a hydrophobic tail (dodecyl group) and a polar head group (derived from the ring-opened oxirane and ether linkages) makes them effective surfactants and emulsifying agents. cymitquimica.com This property is leveraged in formulations for:

Industrial Cleaners and Degreasers: Where they help to emulsify and remove oils and greases from surfaces.

Metalworking Fluids: Acting as emulsifiers to create stable oil-in-water or water-in-oil emulsions for cooling and lubrication during machining operations.

Personal Care Products: The surfactant and conditioning properties are potentially useful in the formulation of products where emulsification and stabilization are required. cymitquimica.com

The following table outlines the functional contributions of this chemical structure in various formulations:

Application AreaFunctional RoleKey Structural Feature(s)
LubricantsFriction Modifier, Precursor for Anti-wear AdditivesLong hydrophobic dodecyl chain
Industrial CleanersSurfactant, EmulsifierAmphiphilic nature (hydrophobic tail and polar head)
Metalworking FluidsEmulsifierBalance of hydrophobic and hydrophilic moieties
Epoxy ResinsReactive DiluentReactive oxirane ring and viscosity-reducing alkyl chain

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-?

  • Methodological Answer : The compound is synthesized via epoxidation of precursor alkenes or nucleophilic ring-opening of simpler epoxides. For example, analogous compounds (e.g., Example 427 in EP4374877A2) use tert-butyl carbamate intermediates and multi-step etherification. Key steps include:

  • Step 1 : Functionalization of the dodecyloxy-ethoxy chain via Williamson ether synthesis.
  • Step 2 : Epoxidation using peracids (e.g., mCPBA) or catalytic oxidation with transition metals.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) for purity validation .

Q. How can spectroscopic techniques characterize the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies the dodecyl chain (δ 0.88 ppm, triplet) and epoxy protons (δ 3.1–3.4 ppm, multiplet). 13^{13}C NMR confirms ether linkages (C-O-C, δ 60–70 ppm).
  • LCMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 1011 [M+H]+ in analogous epoxides) .
  • IR : Epoxide ring C-O stretching (1250–950 cm1^{-1}) and ether C-O-C (1120–1030 cm1^{-1}) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact (GHS H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (GHS H335) and control aerosol formation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under 40 CFR Part 261 .

Advanced Research Questions

Q. How does the dodecyloxy-ethoxy substituent influence the compound’s reactivity in ring-opening reactions?

  • Methodological Answer :

  • Steric Effects : The bulky dodecyl chain reduces nucleophilic attack rates at the epoxy ring. Kinetic studies (e.g., in THF/water) show 2–3× slower hydrolysis vs. unsubstituted oxirane.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the epoxy ring, favoring SN2 mechanisms.
  • Catalysis : Lewis acids (e.g., BF3_3) or enzymes (epoxide hydrolases) improve regioselectivity in asymmetric syntheses .

Q. What computational strategies predict the thermochemical stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) for the epoxy ring.
  • Thermochemical Data : Compare with methylenedioxirane analogs (ΔfH(0 K) = 120–122 kJ/mol) to assess strain energy contributions .
  • MD Simulations : Evaluate aggregation behavior of the dodecyl chain in aqueous solutions (e.g., using GROMACS) .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer :

  • Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize moisture-induced side reactions.
  • Analytical Validation : Use orthogonal techniques (e.g., 1^1H NMR, HPLC) to quantify impurities. For example, a study reporting 70% yield with 95% purity may exclude oligomerization byproducts detectable via GPC .
  • Meta-Analysis : Cross-reference synthetic protocols in patents (e.g., EP4374877A2) and academic literature to identify critical variables (e.g., catalyst loading, temperature) .

Application-Focused Questions

Q. What role does this compound play in designing surfactant or polymer systems?

  • Methodological Answer :

  • Surfactants : The dodecyl chain provides hydrophobicity, while the epoxy group enables crosslinking in PEG-based hydrogels. Critical micelle concentration (CMC) can be measured via surface tension assays.
  • Polymerization : Use as a monomer in ring-opening polymerization (ROP) with BF3_3 catalysts to generate polyether networks. Monitor degree of polymerization via MALDI-TOF .

Q. How is this compound utilized in drug delivery or prodrug formulations?

  • Methodological Answer :

  • Prodrug Activation : The epoxy ring undergoes pH-sensitive hydrolysis in vivo, releasing active agents (e.g., anticancer drugs). Validate release kinetics using HPLC-MS in simulated physiological buffers.
  • Targeted Delivery : Conjugate with antibodies via thiol-epoxide “click” chemistry. Characterize binding efficiency via SPR or flow cytometry .

Regulatory and Environmental Questions

Q. What regulatory considerations apply to large-scale laboratory use of this compound?

  • Methodological Answer :

  • EPA Compliance : Report significant new uses under 40 CFR Part 721 (e.g., PMN P-13-472 for analogous epoxides). Maintain records of disposal per TSCA §8(e) .
  • Toxicology Screening : Follow NIH RePORTER guidelines for in vitro assays (e.g., Ames test for mutagenicity) and ATSDR protocols for exposure limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.